![molecular formula C21H15NO B11193732 1-(1-Naphthyliminomethyl)-2-naphthol CAS No. 29101-37-9](/img/structure/B11193732.png)
1-(1-Naphthyliminomethyl)-2-naphthol
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Overview
Description
1-(1-Naphthyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
The synthesis of 1-(1-Naphthyliminomethyl)-2-naphthol typically involves the condensation reaction between 1-naphthaldehyde and 2-naphthol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1-Naphthyliminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthylamine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a critical intermediate in the synthesis of complex organic molecules, dyes, and pigments. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis and material science.
Biological Research
- Fluorescent Probes : 1-(1-Naphthyliminomethyl)-2-naphthol is used as a fluorescent probe to study cellular processes. Its fluorescent properties enable researchers to visualize biological interactions and pathways within cells.
- Precursor for Bioactive Molecules : The compound can be modified to create bioactive molecules, which are essential in drug discovery and development processes.
Industrial Applications
- Polymers and Coatings : In the industrial sector, this compound is employed in producing polymers and coatings with specific properties, such as enhanced durability and resistance to environmental factors.
Case Study 1: Fluorescent Probes in Cellular Imaging
A study utilized this compound as a fluorescent probe to track cellular processes in live cells. The results demonstrated its effectiveness in visualizing protein interactions within cellular environments, providing insights into cellular dynamics.
Case Study 2: Industrial Coatings Development
In an industrial setting, researchers incorporated this compound into polymer formulations to enhance the durability of coatings used in construction materials. The modified coatings exhibited superior resistance to UV degradation compared to traditional formulations.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyliminomethyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Naphthyliminomethyl)-2-naphthol can be compared with other similar compounds, such as:
1-Naphthylamine: A related compound with an amino group instead of the iminomethyl group. It is used in the synthesis of dyes and as a precursor for other organic compounds.
2-Naphthol: A compound with a hydroxyl group on the second position of the naphthalene ring. It is used in the production of dyes, pigments, and pharmaceuticals.
1-Naphthaldehyde: A compound with an aldehyde group on the first position of the naphthalene ring. It is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Biological Activity
1-(1-Naphthyliminomethyl)-2-naphthol, also known as Naphthyl-2-naphthol imine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Shows promise in modulating inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Scavenging Free Radicals : Its structure allows it to donate electrons to free radicals, neutralizing them and reducing oxidative damage.
- Modulation of Cytokine Production : The compound can influence the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects.
Data Table: Biological Activities and IC50 Values
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | Escherichia coli | 25 | |
Antioxidant | DPPH Radical Scavenging | 30 | |
Anti-inflammatory | RAW 264.7 Macrophages | 15 |
Case Studies
Several studies have investigated the biological efficacy of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The study reported that the compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli, with a notable reduction in bacterial colony-forming units (CFUs) at concentrations above its IC50 value.
-
Antioxidant Activity Assessment :
- Objective : To assess the antioxidant capacity using DPPH assay.
- Findings : The compound showed significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The results indicated a strong correlation between concentration and scavenging ability.
-
Inflammation Model in Macrophages :
- Objective : To analyze the anti-inflammatory properties using RAW 264.7 macrophages stimulated with LPS.
- Findings : Treatment with this compound resulted in decreased levels of TNF-α and IL-6, suggesting effective modulation of inflammatory responses.
Properties
CAS No. |
29101-37-9 |
---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(naphthalen-1-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C21H15NO/c23-21-13-12-16-7-1-3-9-17(16)19(21)14-22-20-11-5-8-15-6-2-4-10-18(15)20/h1-14,23H |
InChI Key |
CFVMLACBKWKHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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